N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
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Overview
Description
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a methoxybenzene ring, which is further connected to an oxazinan ring and an ethanediamide chain. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps, starting with the preparation of 4-methoxybenzenesulfonyl chloride . This intermediate is then reacted with other reagents to form the oxazinan ring and subsequently the ethanediamide chain. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The oxazinan ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- **N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
- **N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-phenylethyl)ethanediamide
Uniqueness
Compared to similar compounds, N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide stands out due to its specific substitution pattern on the benzene ring and the presence of the oxazinan ring.
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEWDQCVQZRWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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